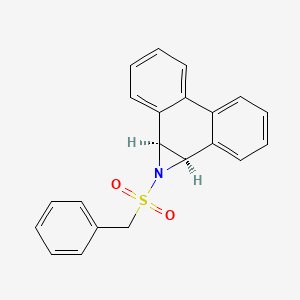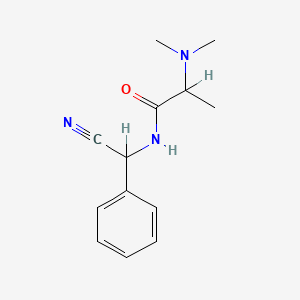![molecular formula C16H14ClN5O3 B14336492 N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide CAS No. 105828-42-0](/img/structure/B14336492.png)
N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide typically involves multiple steps. One common method involves the reduction of imidacloprid using activated iron in concentrated hydrochloric acid. The reaction mixture is refluxed with constant stirring for about 10 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely apply.
Chemical Reactions Analysis
Types of Reactions
N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: The compound can be reduced using agents like hydrazine hydrate over zinc and magnesium.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate, zinc, and magnesium are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield various metabolites, including -NNO, -NNH2, -NH, and -urea series .
Scientific Research Applications
N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide has several scientific research applications:
Chemistry: Used in studying reaction mechanisms and developing new synthetic routes.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide involves its interaction with specific molecular targets and pathways. The compound can undergo nitro reduction, yielding various metabolites that interact with biological systems .
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: A widely used insecticide with a similar structure.
Thiacloprid: Another insecticide with comparable properties.
Uniqueness
N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets.
Properties
CAS No. |
105828-42-0 |
|---|---|
Molecular Formula |
C16H14ClN5O3 |
Molecular Weight |
359.77 g/mol |
IUPAC Name |
N-[1-benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide |
InChI |
InChI=1S/C16H14ClN5O3/c17-14-7-6-12(10-18-14)11-20-8-9-21(16(20)19-22(24)25)15(23)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2 |
InChI Key |
SHJYDLMYMFKXMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N[N+](=O)[O-])N1CC2=CN=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14336418.png)
![2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate](/img/structure/B14336424.png)
![Acetic acid, [(3-methyl-3-butenyl)oxy]-](/img/structure/B14336426.png)
![2,2'-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14336434.png)
![1-Chloro-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14336438.png)

![Bis[(3-methyloxiran-2-yl)methyl] hexanedioate](/img/structure/B14336449.png)
![2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine](/img/structure/B14336451.png)


![4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B14336472.png)

